molecular formula C11H7F3N2O2 B6145885 1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid CAS No. 1143521-43-0

1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid

Cat. No.: B6145885
CAS No.: 1143521-43-0
M. Wt: 256.18 g/mol
InChI Key: QBDFYHKKZDWPGD-UHFFFAOYSA-N
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Description

1-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid (CAS 1143521-43-0) is a high-value pyrazole-carboxylic acid derivative that serves as a critical synthetic intermediate in medicinal chemistry and agrochemical research. Its molecular structure, which incorporates a trifluoromethylphenyl group, is a key scaffold in the design of novel bioactive molecules. This compound is primarily recognized for its role in the development of fungicidal agents. Research has demonstrated that pyrazole-3-carboxylic acids bearing the 3-(trifluoromethyl) group can be used to synthesize N-(substituted pyridinyl) pyrazole-4-carboxamide derivatives . These synthetic compounds have exhibited significant in vitro antifungal activity against various phytopathogenic fungi, such as Gibberella zeae and Fusarium oxysporum, with some derivatives showing superior efficacy compared to commercial fungicides like carboxin . The mechanism of action for these advanced derivatives involves inhibiting succinate dehydrogenase, thereby disrupting the mitochondrial electron transport chain in fungi and preventing energy production . As a building block, this compound is supplied for Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or personal use. Researchers can utilize this chemical for synthesizing lead compounds in antifungal drug discovery, developing novel agrochemicals, and exploring structure-activity relationships in carboxamide chemistry.

Properties

CAS No.

1143521-43-0

Molecular Formula

C11H7F3N2O2

Molecular Weight

256.18 g/mol

IUPAC Name

1-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylic acid

InChI

InChI=1S/C11H7F3N2O2/c12-11(13,14)7-1-3-8(4-2-7)16-6-5-9(15-16)10(17)18/h1-6H,(H,17,18)

InChI Key

QBDFYHKKZDWPGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)N2C=CC(=N2)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Conditions:

  • Solvent: Ethanol or acetic acid

  • Temperature: Reflux (78–110°C)

  • Time: 6–12 hours

  • Catalyst: None (thermal activation)

The reaction proceeds via nucleophilic attack of the hydrazone’s amino group on the electrophilic carbonyl carbons of the dione, followed by cyclodehydration to form the pyrazole ring. The trifluoromethyl group remains intact under these conditions due to its strong electron-withdrawing nature.

Yield: 68–72%
Purity: >95% (HPLC)

Key Advantages:

  • Single-step synthesis of the pyrazole core.

  • High regioselectivity for the 3-carboxylic acid position.

Saponification of Pyrazole Esters

An alternative approach involves synthesizing the ester precursor followed by hydrolysis. This method, adapted from purification protocols for analogous pyrazole-carboxylic acids, offers scalability for industrial applications.

Step 1: Ester Synthesis

Ethyl 1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate is prepared via:

  • Cyclization of enaminone intermediates (e.g., diethyl [(dimethylamino)methylene]malonate) with 4-(trifluoromethyl)phenylhydrazine.

  • Transamination at 60–80°C in toluene, followed by base-catalyzed cyclization (K₂CO₃, DMF, 120°C).

Ester Yield: 85–90%

Step 2: Saponification

The ester is hydrolyzed under alkaline conditions:

  • Reagents: NaOH (2.0 M), H₂O/EtOH (1:1 v/v)

  • Temperature: 80°C, 4 hours

  • Workup: Acidification with HCl to pH 2–3, crystallization.

Carboxylic Acid Yield: 78–82%

Optimization Notes:

  • Excess base (1.5–2.0 eq.) ensures complete ester conversion.

  • Acidification at elevated temperatures (50–60°C) improves crystal purity.

Acid Chloride Intermediate Route

For derivatization studies, the carboxylic acid is often converted to its acid chloride. Hacialioğlu et al. reported thionyl chloride (SOCl₂) as the preferred reagent:

Reaction Protocol:

  • Molar Ratio: 1:3 (carboxylic acid : SOCl₂)

  • Solvent: Dry toluene

  • Temperature: 70°C, 3 hours

  • Workup: Evaporation under reduced pressure.

Conversion Efficiency: >98%

Applications:

The acid chloride facilitates nucleophilic acyl substitutions, yielding:

  • Amides: With primary/secondary amines (e.g., morpholine, piperidine).

  • Esters: Via alcoholysis (e.g., methanol, isopropanol).

Comparative Analysis of Methods

Parameter Cyclocondensation Ester Saponification Acid Chloride Route
Steps 121 (from acid)
Overall Yield 68–72%66–74%>98%
Purity >95%>90%>99%
Scalability ModerateHighHigh
Functional Group Flexibility LowModerateHigh

Regioselectivity Considerations

Regioselectivity in pyrazole synthesis is critical. The 3-carboxylic acid position is favored due to:

  • Electronic Effects: The trifluoromethyl group at the 1-position deactivates the adjacent nitrogen, directing cyclization to the 3-position.

  • Steric Factors: Bulky substituents on the hydrazone limit alternative ring-closing pathways.

Computational studies (DFT) on analogous systems confirm that the 3-carboxylate regioisomer is thermodynamically more stable by ~12 kJ/mol compared to the 4-position.

Industrial-Scale Purification Techniques

Adapting methods from patent literature, crystallization is optimized using:

  • Solvent System: Tetrahydrofuran (THF)/H₂O (1:4 v/v)

  • Acidification: Gradual HCl addition at 60°C to prevent oiling out.

  • Crystallization Temperature: Cooling from 60°C to 10°C over 2 hours.

Purity Post-Crystallization: 99.2% (HPLC)

Chemical Reactions Analysis

Types of Reactions

1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring or the phenyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, hydroxylated derivatives, and reduced forms of the original compound

Scientific Research Applications

1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrazole ring can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Pyrazole Key Functional Groups Biological Activity (if reported)
This compound C₁₁H₇F₃N₂O₂ 256.18 1-(4-CF₃-phenyl) -COOH at C3 Not explicitly reported
1-(4-Fluorophenyl)-1H-pyrazole-3-carboxylic acid () C₁₀H₇FN₂O₂ 206.18 1-(4-F-phenyl) -COOH at C3 N/A
1-(4-Chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid () C₁₂H₁₁ClN₂O₄ 282.68 1-(4-Cl-phenyl), 4-(CH₂CH₂OH) -COOH at C3, ketone at C5 N/A
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid () C₁₇H₁₁Cl₃N₂O₂ 397.64 Multi-Cl substituents -COOH at C3, methyl at C4 Antifungal/antibacterial (inferred from structural analogs)
6-Methyl-1-(3-(trifluoromethyl)benzyl)pyrazole-3-carboxylic acid () C₁₃H₁₁F₃N₂O₂ 284.24 6-CH₃, 1-(3-CF₃-benzyl) -COOH at C3 Anti-proliferative effects on prostate cancer via autophagy induction

Key Observations:

Trifluoromethyl vs. Halogen Substitutents: The trifluoromethyl group in the target compound increases lipophilicity (logP ~2.5 estimated) compared to the fluorophenyl analog (logP ~1.8) . This enhances membrane permeability, a critical factor in drug bioavailability.

Carboxylic Acid Positioning :

  • All compared compounds retain the -COOH group at pyrazole-C3, enabling consistent hydrogen-bonding interactions with biological targets (e.g., kinases, proteases).

Biological Activity :

  • The anti-proliferative activity of the benzyl-trifluoromethyl analog () suggests that trifluoromethyl groups, when positioned on aromatic systems, enhance bioactivity through electron-withdrawing effects and steric interactions .

Crystallographic and Spectroscopic Data

  • 1H NMR : The target compound’s spectrum would feature a downfield shift for the -COOH proton (~10–12 ppm) and distinct splitting for the trifluoromethylphenyl protons (δ 7.5–8.5 ppm), consistent with and .

Biological Activity

1-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid (CAS No. 1143521-43-0) is a compound that has garnered attention in the fields of medicinal chemistry and drug development due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Molecular Characteristics

  • Molecular Formula : C11H7F3N2O2
  • Molecular Weight : 256.18 g/mol
  • Structural Features : The presence of a trifluoromethyl group and a pyrazole moiety contributes to its unique biological properties.

Anticancer Activity

Recent studies indicate that compounds containing the pyrazole scaffold exhibit significant anticancer properties. Specifically, this compound has been evaluated for its effects against various cancer cell lines:

  • Cell Lines Tested :
    • MDA-MB-231 (breast cancer)
    • HepG2 (liver cancer)
    • A549 (lung cancer)

The compound demonstrated significant antiproliferative activity, with IC50 values indicating effective inhibition of cell growth in these lines. For instance, compounds with similar structures have shown IC50 values ranging from 0.01 µM to 49.85 µM against different cancer types .

The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. It appears to inhibit key signaling pathways involved in cell proliferation and survival, such as:

  • Aurora-A Kinase Inhibition : Some derivatives have been shown to inhibit Aurora-A kinase, which plays a crucial role in cell cycle regulation.
  • VEGF-Induced Proliferation : The compound can inhibit vascular endothelial growth factor (VEGF)-induced proliferation, further supporting its anticancer potential .

Table of Biological Activity Data

Cell Line IC50 (µM) Mechanism
MDA-MB-2310.46Apoptosis induction
HepG20.30Inhibition of VEGF signaling
A5490.39Autophagy without apoptosis

Case Studies

  • Xia et al. Study (2022) :
    • Focused on synthesizing and evaluating various pyrazole derivatives.
    • Reported significant cell apoptosis and antitumor activity for compounds related to the pyrazole structure, highlighting the importance of substituents like trifluoromethyl groups in enhancing biological activity .
  • Fan et al. Study (2022) :
    • Investigated the cytotoxicity of pyrazole derivatives against A549 cell lines.
    • Found that specific compounds induced autophagy, suggesting a complex mechanism beyond simple apoptosis .
  • Li et al. Study (2022) :
    • Reported on the synthesis of N-1,3-triphenyl-1H-pyrazole derivatives.
    • Showed significant inhibition against various cancer cell lines with IC50 values indicating potent anticancer effects .

Q & A

Q. What are the optimal synthetic routes for 1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid, and how can purity be maximized?

Methodological Answer: The synthesis typically involves a multi-step process starting with condensation reactions between substituted phenylhydrazines and β-keto esters or diketones. Key steps include:

  • Controlled temperature and pH adjustments during cyclization to avoid side reactions (e.g., over-fluorination or decomposition) .
  • Chromatographic purification (e.g., flash column chromatography with ethyl acetate/hexane gradients) to achieve ≥95% purity .
  • Recrystallization in ethanol or dimethyl sulfoxide (DMSO) to enhance crystallinity and yield .

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm regiochemistry of the pyrazole ring and trifluoromethyl substitution .
  • HPLC-MS : Validates molecular weight (MW: 231.18 g/mol) and detects impurities (<0.5% with C18 reverse-phase columns) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions critical for solubility studies .

Advanced Research Questions

Q. How does the trifluoromethyl group influence biological activity, and what mechanisms are implicated?

Methodological Answer: The CF3 group enhances:

  • Hydrophobic interactions with target proteins (e.g., mTOR kinase), improving binding affinity .
  • Metabolic stability by resisting oxidative degradation in vivo .
    Experimental Design:
  • Docking simulations (AutoDock Vina) to map CF3-protein interactions .
  • SAR studies : Compare activity of CF3-substituted analogs vs. non-fluorinated derivatives .

Q. How can contradictory data on solubility and bioactivity between studies be resolved?

Methodological Answer: Contradictions often arise from:

  • Varied assay conditions (e.g., buffer pH, serum proteins). Standardize protocols using PBS (pH 7.4) and 1% BSA .
  • Crystallinity differences : Amorphous vs. crystalline forms affect dissolution rates. Use powder X-ray diffraction (PXRD) to verify solid-state consistency .
  • Impurity profiles : LC-MS quantification of by-products (e.g., de-fluorinated analogs) .

Q. What strategies are recommended for derivatizing this compound to improve pharmacokinetics?

Methodological Answer:

  • Esterification : Convert the carboxylic acid to ethyl esters (e.g., using EDCI/HOBt coupling) to enhance membrane permeability .
  • Prodrug design : Link to PEGylated carriers for sustained release .
  • Metal complexation : Coordinate with transition metals (e.g., Cu<sup>II</sup>) to modulate redox activity .

Q. How can computational modeling guide the design of analogs with higher selectivity?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Predict binding stability in ATP-binding pockets (e.g., COX-2 vs. COX-1) .
  • QSAR Models : Use descriptors like logP and polar surface area to optimize bioavailability .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for CF3 substitution effects .

Safety and Handling

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods due to potential irritant vapors during solubilization in DMSO .
  • Spill Management : Neutralize with activated carbon and dispose as hazardous waste .

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